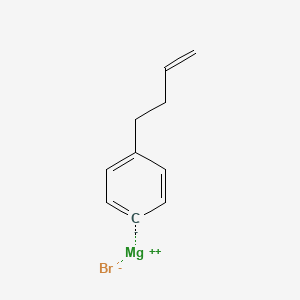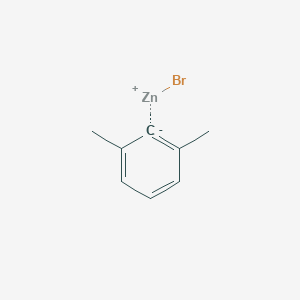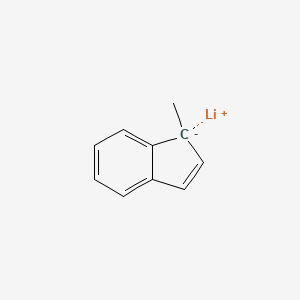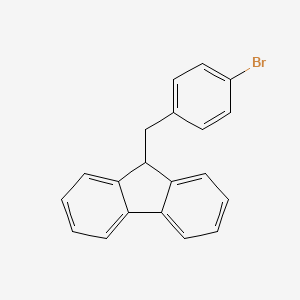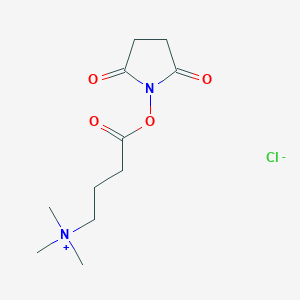
(3-Carboxypropyl)trimethylammonium chloride NHS-ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Carboxypropyl)trimethylammonium chloride NHS-ester is a chemical compound known for its utility in various scientific and industrial applications. It is characterized by the presence of a trimethylammonium group and a carboxypropyl group, which are linked through an NHS-ester functionality. This compound is often used in biochemical research due to its ability to facilitate the conjugation of carboxyl groups to amines, making it a valuable tool in the synthesis of complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxypropyl)trimethylammonium chloride NHS-ester typically involves the reaction of (3-Carboxypropyl)trimethylammonium chloride with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent the decomposition of the NHS-ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3-Carboxypropyl)trimethylammonium chloride NHS-ester undergoes various types of chemical reactions, including:
Substitution Reactions: The NHS-ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: In the presence of water, the NHS-ester can hydrolyze to form (3-Carboxypropyl)trimethylammonium chloride and N-hydroxysuccinimide.
Common Reagents and Conditions
Nucleophiles: Amines are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents like dichloromethane are preferred to prevent hydrolysis.
Catalysts: Coupling agents such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to facilitate the formation of the NHS-ester.
Major Products
The major products formed from the reactions of this compound include amide derivatives when reacted with amines and the corresponding carboxylic acid upon hydrolysis .
科学研究应用
(3-Carboxypropyl)trimethylammonium chloride NHS-ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules by facilitating the formation of amide bonds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of drug delivery systems and the conjugation of therapeutic agents to targeting molecules.
Industry: The compound finds applications in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Carboxypropyl)trimethylammonium chloride NHS-ester involves the activation of carboxyl groups through the formation of an NHS-ester intermediate. This intermediate is highly reactive towards nucleophiles, such as amines, leading to the formation of stable amide bonds. The molecular targets and pathways involved include the nucleophilic attack by amines on the activated ester, resulting in the formation of amide linkages .
相似化合物的比较
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: These compounds share the NHS-ester functionality and are used for similar applications in bioconjugation.
Carbodiimides: Compounds like DCC and EDC are used as coupling agents in the synthesis of NHS-esters and amides.
Uniqueness
(3-Carboxypropyl)trimethylammonium chloride NHS-ester is unique due to the presence of the trimethylammonium group, which imparts water solubility and enhances its reactivity in aqueous environments. This makes it particularly useful in biological applications where water solubility is essential .
属性
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N2O4.ClH/c1-13(2,3)8-4-5-11(16)17-12-9(14)6-7-10(12)15;/h4-8H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZRKQOQIFDROC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)ON1C(=O)CCC1=O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
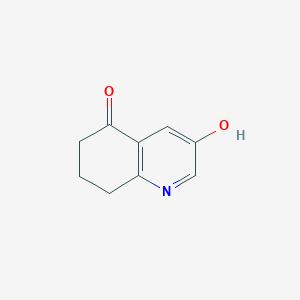
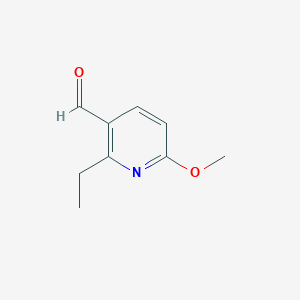
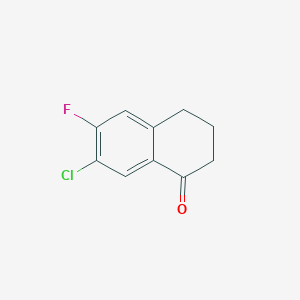
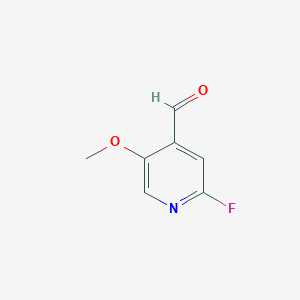
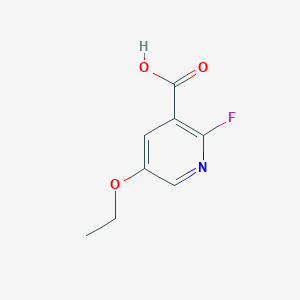
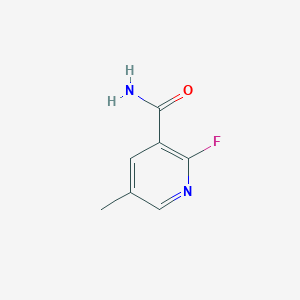
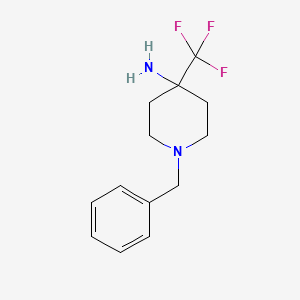
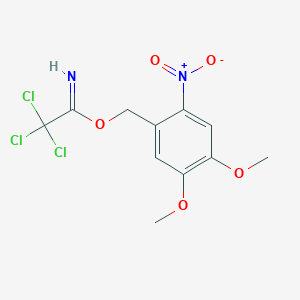
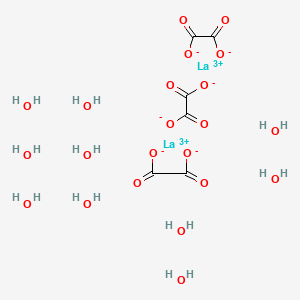
![(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate;1,4-diazabicyclo[2.2.2]octane;hydrochloride](/img/structure/B6306554.png)
